molecular formula C17H20N2O2S B5604840 1-(2-methoxyphenyl)-4-(2-thienylacetyl)piperazine

1-(2-methoxyphenyl)-4-(2-thienylacetyl)piperazine

Cat. No. B5604840
M. Wt: 316.4 g/mol
InChI Key: QGUTXAVIIDUSHD-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-(2-thienylacetyl)piperazine, also known as TAP, is a piperazine derivative that has been extensively studied for its various pharmacological properties. It is a potent and selective agonist of the serotonin 5-HT1A receptor and has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects.

Mechanism of Action

1-(2-methoxyphenyl)-4-(2-thienylacetyl)piperazine acts as a potent and selective agonist of the serotonin 5-HT1A receptor. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects by modulating the activity of the serotonin system in the brain. The activation of the 5-HT1A receptor by this compound results in the inhibition of the firing of serotonin neurons in the raphe nuclei, leading to an increase in the release of serotonin in the forebrain. This increase in serotonin levels is thought to be responsible for the anxiolytic, antidepressant, and antipsychotic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in various animal models. It has also been found to increase the levels of serotonin and its metabolites in the brain. This compound has been found to modulate the activity of the serotonin system in the brain by acting as a potent and selective agonist of the serotonin 5-HT1A receptor.

Advantages and Limitations for Lab Experiments

1-(2-methoxyphenyl)-4-(2-thienylacetyl)piperazine has several advantages for lab experiments. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. This compound has also been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in various animal models, which makes it a promising candidate for the development of new drugs for the treatment of anxiety disorders, depression, and schizophrenia.
However, there are also some limitations associated with the use of this compound in lab experiments. Its potency and selectivity for the 5-HT1A receptor may limit its use in studying the role of other serotonin receptors in various physiological and pathological processes. The potential side effects of this compound on other physiological systems such as cardiovascular and gastrointestinal systems need to be carefully evaluated before its use in clinical trials.

Future Directions

1-(2-methoxyphenyl)-4-(2-thienylacetyl)piperazine has several potential future directions for research. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in various animal models, which makes it a promising candidate for the development of new drugs for the treatment of anxiety disorders, depression, and schizophrenia. The potential use of this compound in combination with other drugs for the treatment of these disorders needs to be explored further.
This compound has also been found to increase the levels of serotonin and its metabolites in the brain. The potential use of this compound in the treatment of other neurological and psychiatric disorders such as Parkinson's disease, Alzheimer's disease, and autism needs to be explored further.
Conclusion:
In conclusion, this compound is a potent and selective agonist of the serotonin 5-HT1A receptor. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in various animal models. This compound has several potential future directions for research, including the development of new drugs for the treatment of anxiety disorders, depression, and schizophrenia, and the potential use in the treatment of other neurological and psychiatric disorders. Further research is needed to fully understand the pharmacological properties and potential clinical applications of this compound.

Synthesis Methods

The synthesis of 1-(2-methoxyphenyl)-4-(2-thienylacetyl)piperazine involves the reaction of 2-thienylacetic acid with 1-(2-methoxyphenyl)piperazine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide at room temperature. The product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

1-(2-methoxyphenyl)-4-(2-thienylacetyl)piperazine has been extensively studied for its various pharmacological properties. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects. It has also been studied for its potential use in the treatment of various neurological and psychiatric disorders such as anxiety disorders, depression, and schizophrenia. This compound has been found to be a potent and selective agonist of the serotonin 5-HT1A receptor, which is known to play a crucial role in the regulation of mood, anxiety, and stress.

properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-16-7-3-2-6-15(16)18-8-10-19(11-9-18)17(20)13-14-5-4-12-22-14/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUTXAVIIDUSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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